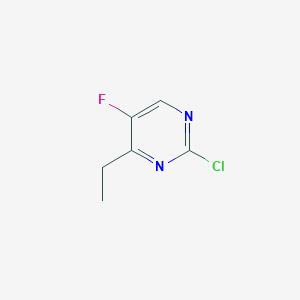

2-Chloro-4-ethyl-5-fluoropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMICJGGJZGEWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597827 | |

| Record name | 2-Chloro-4-ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-90-3 | |

| Record name | 2-Chloro-4-ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-4-ethyl-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the specificity of this compound, much of the available data is computational, supplemented by established experimental protocols for analogous compounds.

Chemical Identity and Structure

This compound is a halogenated pyrimidine derivative. Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, an ethyl group at the 4-position, and a fluorine atom at the 5-position. This arrangement of functional groups makes it a versatile building block in organic synthesis, particularly in the development of bioactive molecules.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆H₆ClFN₂[1] |

| CAS Number | 137234-90-3[1] |

| PubChem CID | 19074928[1] |

| Synonyms | Pyrimidine, 2-chloro-4-ethyl-5-fluoro-; 2-chloro-5-fluoro-6-ethylpyrimidine[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below are primarily computed properties from reliable chemical databases.[1]

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 160.58 g/mol | PubChem[1] |

| Exact Mass | 160.0203541 Da | PubChem[1] |

| XLogP3 (Lipophilicity) | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of key physicochemical properties. These are generalized protocols widely accepted in organic chemistry laboratories.

The melting point is a crucial indicator of purity for a solid compound.

-

Principle: A pure crystalline solid typically exhibits a sharp melting point range of 1-2°C. Impurities tend to lower and broaden the melting range.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Fisher-Johns), capillary tubes.[2]

-

Procedure:

-

Ensure the sample is completely dry and finely powdered.[3]

-

Load a small amount of the sample into a capillary tube to a height of 2-3 mm.[2][4]

-

Pack the sample tightly by tapping the sealed end of the tube on a hard surface.[2][4]

-

Place the capillary tube into the heating block of the apparatus.[4]

-

Heat the sample rapidly to determine an approximate melting range. Allow the apparatus to cool.

-

Perform a second measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

For liquid compounds, the boiling point is a key physical constant.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5][6]

-

Apparatus: Thiele tube or a small test tube with a side arm, thermometer, capillary tube sealed at one end, heating source (e.g., Bunsen burner or heating mantle), and a liquid bath (e.g., mineral oil).[5][6][7]

-

Procedure (Microscale Method):

-

Place a few milliliters of the liquid sample into a small test tube.[8]

-

Insert a capillary tube, sealed end up, into the liquid.[5][7]

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[5][7]

-

Suspend the assembly in a heating bath (e.g., Thiele tube).[5][7]

-

Heat the bath gently.[7] As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source when a steady stream of bubbles is observed.[7]

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[5]

-

Solubility provides insights into the polarity and functional groups present in a molecule.

-

Principle: "Like dissolves like." The solubility of an organic compound in various solvents (water, acids, bases) can indicate the presence of polar or ionizable functional groups.

-

Apparatus: Small test tubes, vortex mixer or stirring rod.

-

Procedure:

-

Place approximately 10-20 mg of the compound into a small test tube.[9]

-

Add 0.5 mL of the solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, ether) in portions, shaking vigorously after each addition.[10][11][12]

-

Observe if the compound dissolves completely. A compound is considered soluble if it forms a homogeneous solution.[9]

-

If the compound is water-soluble, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[9][10]

-

For water-insoluble compounds, sequential testing in 5% NaOH, 5% NaHCO₃, and 5% HCl can indicate the presence of acidic (carboxylic acids, phenols) or basic (amines) functional groups.[10][11]

-

Spectroscopic Data and Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from its structure.

-

Principle: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

-

Expected Signals:

-

Pyrimidine Proton (H-6): A singlet or a doublet (due to coupling with the fluorine atom) is expected in the aromatic region (typically δ 8.0-9.0 ppm).

-

Ethyl Group (-CH₂-): A quartet in the upfield region (typically δ 2.5-3.0 ppm) due to coupling with the methyl protons.

-

Ethyl Group (-CH₃): A triplet in the more upfield region (typically δ 1.2-1.5 ppm) due to coupling with the methylene protons.

-

-

Experimental Protocol:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[13]

-

Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz or higher for better resolution).[13]

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

-

Principle: Mass Spectrometry (MS) determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[14]

-

Expected Molecular Ion Peak (M⁺):

-

The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak (M⁺), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[15][16]

-

The nominal molecular weight is 160 g/mol , so the M⁺ peak would be expected at m/z = 160, and the M+2 peak at m/z = 162.

-

-

Experimental Protocol:

-

Introduce a dilute solution of the sample into the mass spectrometer.

-

Ionize the sample using an appropriate method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

-

Separate the resulting ions based on their mass-to-charge ratio.

-

Detect the ions and generate the mass spectrum.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and characterization for a novel chemical entity like this compound.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Synthetic Relevance

While a specific, detailed synthesis for this compound is not widely published, its isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine, is a known key intermediate in the synthesis of the antifungal drug Voriconazole.[17][18][19][20] The synthesis typically involves the chlorination of the corresponding hydroxypyrimidine.

The diagram below illustrates a plausible synthetic pathway for this compound based on standard organic chemistry principles and analogous reactions.

Caption: Plausible synthetic route to this compound from its corresponding pyrimidinol precursor.

References

- 1. This compound | C6H6ClFN2 | CID 19074928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. benchchem.com [benchchem.com]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Voriconazole | 137234-62-9 [chemicalbook.com]

- 18. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. patents.justia.com [patents.justia.com]

- 20. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

Unraveling the Enigma: The Mechanism of Action of 2-Chloro-4-ethyl-5-fluoropyrimidine

A Note to the Reader: As of the latest literature review, there is no publicly available scientific data detailing a specific biological mechanism of action for 2-Chloro-4-ethyl-5-fluoropyrimidine. This compound is primarily documented as a chemical intermediate used in the synthesis of more complex molecules.

However, given its structural class as a fluoropyrimidine, this guide will provide an in-depth overview of the well-established mechanism of action for the fluoropyrimidine class of compounds, with a primary focus on the archetypal drug, 5-fluorouracil (5-FU) . This information is presented to offer a foundational understanding of how a molecule with this core structure could potentially exert a biological effect, should it be found to be active. The experimental protocols and data herein are based on studies of 5-FU and its metabolites.

The Fluoropyrimidine Pathway: A Two-Pronged Attack on Cellular Proliferation

Fluoropyrimidines are a class of antimetabolite drugs widely employed in the treatment of solid tumors, including colorectal, breast, and head and neck cancers.[1][2] Their cytotoxic effects stem from the intracellular conversion to active metabolites that disrupt essential cellular processes in two primary ways: the inhibition of DNA synthesis and the induction of RNA damage.[1][2][3]

The central mechanism revolves around the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2][3] Additionally, fluoropyrimidine metabolites can be incorporated into both DNA and RNA, leading to cellular dysfunction and apoptosis.[1][3]

Metabolic Activation: The Gateway to Cytotoxicity

5-Fluorouracil, the most studied fluoropyrimidine, is a prodrug that must be anabolized to its active forms.[2] The metabolic activation of 5-FU proceeds through several enzymatic steps to produce three key cytotoxic metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.

-

Fluorodeoxyuridine triphosphate (FdUTP): A substrate for DNA polymerase, leading to its incorporation into DNA.

-

Fluorouridine triphosphate (FUTP): A substrate for RNA polymerase, resulting in its incorporation into RNA.

The metabolic pathway is initiated by several enzymes, including dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting enzyme for 5-FU catabolism, breaking down over 80% of the administered dose in the liver.[3]

References

An In-depth Technical Guide to 2-Chloro-4-ethyl-5-fluoropyrimidine (CAS 137234-90-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-ethyl-5-fluoropyrimidine (CAS 137234-90-3), a key intermediate in the synthesis of various pharmaceutical compounds, most notably the broad-spectrum antifungal agent Voriconazole. This document details the physicochemical properties, a probable synthesis pathway with a detailed experimental protocol, and its established role in drug development. While direct experimental data for this specific compound is limited in publicly available literature, this guide consolidates information on its precursors and related analogues to provide a thorough understanding for research and development purposes.

Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative. Its fundamental properties are summarized in the table below, based on computational data.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClFN₂ | PubChem[1] |

| Molecular Weight | 160.58 g/mol | PubChem[1] |

| CAS Number | 137234-90-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCC1=C(F)C=NC(=N1)Cl | PubChem[1] |

| InChI Key | ZMICJGGJZGEWMC-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 2.1 | PubChem[1] |

| Computed Topological Polar Surface Area | 25.8 Ų | PubChem[1] |

| Computed Heavy Atom Count | 10 | PubChem[1] |

Synthesis and Experimental Protocol

The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, based on the synthesis of its precursors and related compounds, a plausible synthetic route involves the chlorination of a pyrimidinone precursor followed by a selective reaction. The most probable precursor is 2,4-dichloro-5-fluoropyrimidine.

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound can be visualized as a two-step process starting from 5-fluorouracil.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound, derived from established procedures for the synthesis of its precursors and analogous compounds.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

This step is well-documented and involves the chlorination of 5-fluorouracil.

-

Materials:

-

5-Fluorouracil (5-FU)

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (DMA)

-

Toluene (or other suitable solvent)

-

Sodium hydroxide solution

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a dropping funnel, a mixture of 5-fluorouracil and a suitable solvent like toluene is prepared.

-

N,N-dimethylaniline is added as a catalyst.

-

Phosphorus oxychloride is added dropwise to the mixture while maintaining the temperature.

-

The reaction mixture is then heated to reflux (around 114°C) for approximately 2 hours.[2] The progress of the reaction should be monitored by a suitable technique like TLC or GC.

-

After completion, the reaction mixture is cooled, and the excess POCl₃ is carefully quenched.

-

The mixture is neutralized with a sodium hydroxide solution.

-

The product, 2,4-dichloro-5-fluoropyrimidine, is extracted with dichloromethane.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation under reduced pressure. A yield of up to 92.2% has been reported for this step under optimized conditions.[2]

-

Step 2: Synthesis of this compound from 2,4-Dichloro-5-fluoropyrimidine

This step involves a selective reaction at the C4 position of the pyrimidine ring. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position in such systems.

-

Materials:

-

2,4-Dichloro-5-fluoropyrimidine

-

An organometallic reagent such as ethylmagnesium bromide (Grignard reagent) or diethylzinc.

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Quenching agent (e.g., saturated ammonium chloride solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dichloro-5-fluoropyrimidine in an anhydrous solvent like THF.

-

Cool the solution to a low temperature (e.g., -78°C or 0°C) to control the reactivity.

-

Slowly add one equivalent of the organometallic ethylating agent (e.g., ethylmagnesium bromide in THF) to the cooled solution. The selective reaction at the more reactive C4 position is expected.

-

Allow the reaction to stir at the low temperature for a specified period, monitoring the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

-

Note: The specific conditions (temperature, reaction time, choice of ethylating agent) would need to be optimized to achieve high selectivity and yield.

Role in Drug Development

This compound is a crucial building block in the synthesis of the triazole antifungal agent Voriconazole.[3][4][5][6][7][8] In the multi-step synthesis of Voriconazole, this pyrimidine derivative provides the core heterocyclic structure.

General Reaction Scheme in Voriconazole Synthesis

The synthesis of Voriconazole typically involves the coupling of this compound with another key intermediate. The general transformation can be represented as follows:

Caption: Role of this compound in Voriconazole synthesis.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information to suggest that this compound has any intrinsic biological activity or direct involvement in cellular signaling pathways. Its significance in the pharmaceutical industry is primarily as a synthetic intermediate for the production of active pharmaceutical ingredients like Voriconazole. The biological activity of Voriconazole is well-established and involves the inhibition of fungal cytochrome P450-dependent 14α-lanosterol demethylase, an essential enzyme in fungal ergosterol biosynthesis.

Analytical Data

Conclusion

This compound is a valuable chemical intermediate with a critical role in the synthesis of the antifungal drug Voriconazole. While a detailed, peer-reviewed synthesis protocol and comprehensive analytical data are not widely published, this guide provides a robust, plausible synthetic route and consolidates the available information on its properties and applications. Further research into optimizing its synthesis and exploring potential novel applications is warranted. Researchers and drug development professionals are advised to perform thorough analytical validation of this compound when synthesized.

References

- 1. This compound | C6H6ClFN2 | CID 19074928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. API SYNTHESIS INTERNATIONAL: VORICONAZOLE [apisynthesisint.blogspot.com]

- 4. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]

- 5. Voriconazole | 137234-62-9 | SynZeal [synzeal.com]

- 6. Voriconazole | 137234-62-9 [chemicalbook.com]

- 7. EP2678333B1 - An improved process for the preparation of voriconazole and intermediates thereof - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

A Comprehensive Technical Guide to 2-Chloro-5-fluoropyrimidine

Introduction

This technical guide provides a detailed overview of 2-chloro-5-fluoropyrimidine, a key building block in modern synthetic chemistry. Initial searches for "2-chloro-5-fluoro-6-ethylpyrimidine" did not yield a readily identifiable compound in the chemical literature, suggesting it may be a novel or less common derivative. This guide will therefore focus on the closely related and extensively documented compound, 2-chloro-5-fluoropyrimidine. Its versatile reactivity makes it a valuable precursor in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

The internationally recognized IUPAC name for this compound is 2-chloro-5-fluoropyrimidine [1].

Physicochemical and Safety Data

The fundamental properties and safety information for 2-chloro-5-fluoropyrimidine are summarized below for ease of reference and comparison.

Table 1: Physicochemical Properties of 2-Chloro-5-fluoropyrimidine

| Property | Value | Source |

| CAS Number | 62802-42-0 | [1][2] |

| Molecular Formula | C₄H₂ClFN₂ | [1][2] |

| Molecular Weight | 132.52 g/mol | [1][2][3] |

| Appearance | Colorless to yellow liquid | [2][3] |

| Boiling Point | 149.0-174.0 °C | [2][3] |

| Density | 1.439 g/mL at 20 °C | [2] |

| Refractive Index | n20/D 1.503 | [2] |

| Flash Point | 65 °C (149 °F) | [2] |

| InChI | 1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H | [1] |

| SMILES | C1=C(C=NC(=N1)Cl)F | [1] |

Table 2: Safety and Hazard Information for 2-Chloro-5-fluoropyrimidine

| Hazard Information | Codes and Statements |

| GHS Pictograms | Corrosion, Exclamation mark |

| Signal Word | Danger |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) |

| Precautionary Statements | P270, P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338 |

Applications in Synthesis

2-Chloro-5-fluoropyrimidine is a versatile reagent primarily utilized as a starting material for the synthesis of more complex molecules. Its reactivity is characterized by the presence of two nitrogen atoms in the pyrimidine ring, which makes it electron-deficient and susceptible to nucleophilic aromatic substitution.[3] This property is exploited in the creation of a variety of substituted pyrimidines.

Key applications include:

-

Synthesis of 5-fluoro-2-aminopyrimidines: It readily reacts with various amines in the presence of a base like potassium carbonate to form C-N bonds.[2]

-

Preparation of Pharmaceutical Intermediates: It is a precursor for intermediates used in the synthesis of potent antagonists for P2X7 receptors and inhibitors of JAK2 kinase.[2]

-

Development of Anticancer Agents: The 5-fluoropyrimidine scaffold, derived from this compound, is a core structure in biologically active molecules, including the well-known anticancer drug 5-fluorouracil.[2]

-

Materials Science: It is used to synthesize ligands for iridium complexes employed in organic light-emitting diodes (OLEDs), which have demonstrated high external quantum efficiencies.[3]

Experimental Protocols

The following is a generalized experimental protocol for a common reaction involving 2-chloro-5-fluoropyrimidine, specifically a nucleophilic aromatic substitution with an amine.

Synthesis of N-substituted-5-fluoro-2-aminopyrimidine

-

Reaction Setup: To a solution of 2-chloro-5-fluoropyrimidine (1.0 equivalent) in a suitable aprotic polar solvent (e.g., dimethylformamide, acetonitrile) is added the desired amine (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures, e.g., 80 °C) for a period of 2 to 24 hours, depending on the reactivity of the amine. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-substituted-5-fluoro-2-aminopyrimidine.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic pathway for the preparation of 5-fluoro-2-aminopyrimidines from 2-chloro-5-fluoropyrimidine.

Caption: Synthetic route to 5-fluoro-2-aminopyrimidines.

References

An In-depth Technical Guide to 2-Chloro-4-ethyl-5-fluoropyrimidine: Molecular Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its molecular structure, physicochemical properties, and detailed synthetic methodologies, with a focus on providing actionable data and protocols for laboratory and industrial applications.

Molecular Structure and Identification

This compound is a halogenated pyrimidine derivative with the chemical formula C₆H₆ClFN₂. The presence of chloro, ethyl, and fluoro substituents on the pyrimidine ring imparts specific reactivity and makes it a valuable building block in medicinal chemistry.

It is important to distinguish between two closely related and commercially relevant isomers:

-

This compound: CAS Number 137234-90-3

-

4-Chloro-6-ethyl-5-fluoropyrimidine: CAS Number 137234-74-3

Both isomers are notable for their role as key intermediates in the synthesis of the broad-spectrum antifungal agent, Voriconazole. This guide will focus on the this compound isomer while providing comparative data for the 4-chloro-6-ethyl-5-fluoropyrimidine where available, given their structural similarity and related applications.

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for both this compound and its isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine, is presented below. These computed and experimental values are essential for reaction planning, purification, and characterization.

Table 1: Physicochemical Properties

| Property | This compound | 4-Chloro-6-ethyl-5-fluoropyrimidine |

| CAS Number | 137234-90-3[1] | 137234-74-3 |

| Molecular Formula | C₆H₆ClFN₂[1] | C₆H₆ClFN₂ |

| Molecular Weight | 160.58 g/mol [1] | 160.58 g/mol |

| Appearance | Not specified (likely colorless to light yellow liquid or solid) | Colorless to pale yellow liquid or solid |

| Boiling Point | Not available | 211 °C |

| Density | Not available | 1.286 g/cm³ |

| Refractive Index | Not available | 1.496 |

| Flash Point | Not available | 81 °C |

| Solubility | Not specified (expected to be soluble in organic solvents) | Soluble in Chloroform, Ethyl Acetate |

| Storage | Not specified | Inert atmosphere, 2-8°C |

Table 2: Computed Properties (from PubChem) [1]

| Property | Value |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 160.0203541 |

| Monoisotopic Mass | 160.0203541 |

| Topological Polar Surface Area | 25.8 Ų |

| Heavy Atom Count | 10 |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, ¹H NMR data for the isomeric 4-Chloro-6-ethyl-5-fluoropyrimidine has been reported and is provided below for reference.

Table 3: ¹H NMR Data for 4-Chloro-6-ethyl-5-fluoropyrimidine (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.70 | s | 1H | Pyrimidine-H |

| 2.90 | q | 2H | -CH₂- |

| 1.34 | t | 3H | -CH₃ |

Synthesis of Pyrimidine Intermediates

The synthesis of chloro-ethyl-fluoropyrimidines is a critical step in the production of Voriconazole. The general synthetic strategy involves the chlorination of a corresponding hydroxypyrimidine precursor. Below is a detailed experimental protocol adapted from literature for the synthesis of the related isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine, which provides a strong foundational method for obtaining the target molecule.

General Synthetic Workflow

Caption: General workflow for the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine.

Experimental Protocol: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

This protocol is based on the synthesis of the 4-chloro isomer and can be adapted for the synthesis of this compound from the appropriate starting material.

Materials:

-

6-ethyl-5-fluoropyrimidin-4(3H)-one (starting material)

-

Phosphoryl chloride (POCl₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

3N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.

-

Addition of Base: Add 78.24 mL of triethylamine to the solution.

-

Chlorination: Slowly add phosphoryl chloride (POCl₃) dropwise to the reaction mixture over a period of 30 minutes.

-

Reaction: Stir the reaction mixture under reflux for 5 hours.

-

Quenching: Cool the reaction mixture to room temperature. Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with 100 mL of dichloromethane.

-

Washing: Combine the organic layers and wash with 100 mL of water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

This procedure has been reported to yield 4-chloro-6-ethyl-5-fluoropyrimidine in high yield (approximately 95%).

Applications in Drug Development

The primary application of this compound is as a crucial building block in the synthesis of Voriconazole. The pyrimidine core is a common scaffold in many biologically active molecules, and the specific substitution pattern of this intermediate allows for further chemical modifications to build more complex structures.

Role in Voriconazole Synthesis

Caption: Simplified pathway for Voriconazole synthesis.

Safety and Handling

Halogenated organic compounds require careful handling. It is essential to consult the Safety Data Sheet (SDS) before use. In general, this compound and its isomer should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. These compounds are typically stored in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of antifungal agents. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and synthetic methodologies. While some experimental data for this specific isomer is limited in the public domain, the information provided for its close isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine, offers a robust starting point for researchers and drug development professionals. Further research into the specific properties and reaction kinetics of this compound will undoubtedly enhance its utility in the development of novel therapeutics.

References

Spectral Analysis of 2-Chloro-4-ethyl-5-fluoropyrimidine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectral data for the key pharmaceutical intermediate, 2-Chloro-4-ethyl-5-fluoropyrimidine (CAS No. 137234-90-3). The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles essential spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complete with detailed experimental protocols.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₆H₆ClFN₂ |

| Molecular Weight | 160.58 g/mol |

| IUPAC Name | This compound |

| CAS Number | 137234-90-3 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR spectral data is crucial for the structural elucidation and purity assessment of this compound. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, and ¹⁹F NMR analyses.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.5 (d) | Doublet | Pyrimidine H | |

| 4.6 (m) | Multiplet | -OCH₂CH₃ | |

| 1.9 (s) | Singlet | - | |

| 1.3 (t) | Triplet | -OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR) Data

Quantitative ¹³C NMR data was not available in the referenced literature.

¹⁹F NMR (Fluorine-19 NMR) Data

Quantitative ¹⁹F NMR data was not available in the referenced literature.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Specific IR absorption data was not available in the referenced literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

| m/z | Interpretation |

| 304 | Molecular Ion Peak (for the intermediate diethyl 2-(2-chloro-5-fluoropyrimidin-4-yl)-2-methylmalonate) |

Experimental Protocols

The spectral data presented in this guide is based on methodologies described in relevant patent literature. The synthesis of this compound is a multi-step process, and the characterization is performed on the intermediate and final products.

Synthesis of Diethyl 2-(2-chloro-5-fluoropyrimidin-4-yl)-2-methylmalonate

A solution of diethyl methylmalonate in tetrahydrofuran (THF) is treated with sodium hydride at -10°C. To this mixture, a solution of 2,4-dichloro-5-fluoropyrimidine in THF is added. The reaction mixture is then worked up by partitioning between dichloromethane and water, followed by acidification with acetic acid. The organic layer is concentrated, and the resulting oil is purified by chromatography on silica gel using dichloromethane as the eluent.

Synthesis of this compound

The intermediate, diethyl 2-(2-chloro-5-fluoropyrimidin-4-yl)-2-methylmalonate, is dissolved in a mixture of acetic acid and 5N hydrochloric acid. The solution is heated at 100°C for 16 hours. After cooling, the mixture is partitioned between water and dichloromethane. The organic layer is separated, dried, and concentrated to yield the final product.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H-NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz. The solvent used was deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

-

Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) source. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are reported.

Synthesis and Characterization Workflow

The following diagram illustrates the synthetic pathway and the points of characterization for this compound and its precursor.

Caption: Synthetic pathway of this compound.

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-ethyl-5-fluoropyrimidine from 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-Chloro-4-ethyl-5-fluoropyrimidine, a key intermediate in the pharmaceutical industry, starting from the readily available precursor, 5-fluorouracil. The synthesis is a two-step process involving an initial chlorination followed by a regioselective ethylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Step 1: Chlorination of 5-Fluorouracil to 2,4-Dichloro-5-fluoropyrimidine

The first critical step in the synthesis is the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. This transformation is typically achieved through chlorination using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base which acts as an acid scavenger.

Experimental Protocol: Chlorination

A widely adopted procedure for this chlorination is as follows:

-

To a reaction vessel, 5-fluorouracil and a tertiary amine, such as N,N-dimethylaniline, are added.

-

Phosphorus oxychloride (POCl₃) is then introduced to the mixture. The molar ratio of the reactants is a critical parameter for optimizing the yield.

-

The reaction mixture is heated to a specific temperature, typically around 114°C, and maintained for a set duration, usually about 2 hours, to ensure the completion of the reaction.[1][2]

-

Upon completion, the reaction mixture is carefully quenched, often by pouring it into a mixture of ice and water.

-

The product, 2,4-dichloro-5-fluoropyrimidine, is then extracted from the aqueous mixture using an organic solvent.

-

The organic layer is subsequently washed and purified to yield the final product.

Quantitative Data for Chlorination Reaction

| Parameter | Value | Reference |

| Starting Material | 5-Fluorouracil | [1][2] |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [1][2] |

| Base | N,N-dimethylaniline | [1][2] |

| Molar Ratio (5-FU : POCl₃) | 1 : 10 | [1][2] |

| Molar Ratio (5-FU : Base) | 1 : 1.5 | [1][2] |

| Reaction Temperature | 114°C | [1][2] |

| Reaction Time | 2 hours | [1][2] |

| Yield | Up to 92.2% | [1][2] |

Step 2: Regioselective Ethylation of 2,4-Dichloro-5-fluoropyrimidine

The second step involves the selective introduction of an ethyl group at the C4 position of the 2,4-dichloro-5-fluoropyrimidine intermediate. The reactivity of the two chlorine atoms on the pyrimidine ring is different, with the C4 position being generally more susceptible to nucleophilic attack than the C2 position. This difference in reactivity allows for a regioselective substitution. A common method to achieve this is through a Grignard reaction.

Experimental Protocol: Ethylation

The following protocol outlines the ethylation process:

-

The intermediate, 2,4-dichloro-5-fluoropyrimidine, is dissolved in an appropriate anhydrous solvent, such as tetrahydrofuran (THF).

-

An ethyl Grignard reagent, typically ethylmagnesium bromide (EtMgBr), is then slowly added to the solution at a controlled low temperature.

-

The reaction is stirred for a specific period to allow for the selective substitution of the chlorine atom at the C4 position with the ethyl group.

-

After the reaction is complete, it is quenched with a suitable reagent, such as an aqueous solution of ammonium chloride.

-

The desired product, this compound, is then extracted, and the organic phase is washed and concentrated.

-

Further purification, if necessary, can be carried out using techniques like column chromatography.

Visualizing the Synthesis

To better understand the chemical transformations and the experimental process, the following diagrams have been generated.

Caption: Reaction scheme for the synthesis of this compound.

Caption: A generalized workflow for the two-step synthesis.

References

The Biological Activity of Fluoropyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoropyrimidine derivatives represent a cornerstone of chemotherapy for a multitude of solid tumors, most notably colorectal cancer. This technical guide provides an in-depth exploration of the biological activity of this critical class of antimetabolite drugs. We will dissect their molecular mechanisms of action, delve into the intricate signaling pathways they influence, and provide detailed experimental protocols for their evaluation. This document is intended to be a comprehensive resource for researchers and drug development professionals, facilitating a deeper understanding and fostering further innovation in the field of fluoropyrimidine-based cancer therapeutics.

Introduction

First synthesized in 1957, 5-fluorouracil (5-FU) marked the genesis of the fluoropyrimidine class of anticancer agents. These compounds are pyrimidine analogs that interfere with normal nucleic acid synthesis, leading to cytotoxicity in rapidly proliferating cancer cells.[1] The clinical utility of fluoropyrimidines has been expanded through the development of prodrugs such as capecitabine and tegafur, which offer improved oral bioavailability and more favorable pharmacokinetic profiles.[2] Despite their long-standing use, research continues to uncover new facets of their biological activity and mechanisms of resistance, driving the development of novel derivatives and combination therapies.

Mechanism of Action

The primary cytotoxic effects of fluoropyrimidines are mediated through three main mechanisms following their intracellular conversion to active metabolites.[3][4]

-

Inhibition of Thymidylate Synthase (TS): The principal mechanism is the inhibition of thymidylate synthase (TS) by the metabolite fluorodeoxyuridine monophosphate (FdUMP).[1][3] FdUMP forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[3] This leads to a "thymineless death" in cancer cells.[5]

-

Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA. This incorporation can lead to DNA fragmentation and instability, contributing to cytotoxicity.[3][4] The extent of DNA damage is often influenced by the mode of administration, with continuous infusion favoring this mechanism.[3][4]

-

Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function. This can affect ribosomal RNA (rRNA) and messenger RNA (mRNA) maturation, leading to a range of downstream cellular defects. Bolus administration of 5-FU tends to favor RNA-directed damage.[3][4]

Figure 1: Core mechanisms of fluoropyrimidine cytotoxicity.

Signaling Pathways Implicated in Fluoropyrimidine Activity and Resistance

The efficacy of fluoropyrimidine derivatives and the development of resistance are intricately linked to a complex network of cellular signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is frequently implicated in colorectal cancer development and has been shown to play a significant role in resistance to 5-FU.[3][4] Studies have demonstrated that 5-FU treatment can lead to the upregulation of the Wnt signaling pathway in colorectal cancer cells, particularly in cancer stem-like cells.[6] This activation can contribute to the survival and enrichment of these resistant cell populations. A proposed mechanism involves the crosstalk between the Wnt pathway and the CHK1 pathway, where Wnt signaling suppresses CHK1-induced cell cycle arrest and apoptosis.[3][4]

Figure 2: Wnt pathway's role in 5-FU resistance.

Other Implicated Signaling Pathways

While the link is less direct in the current literature, other signaling pathways are known to be involved in general chemotherapy resistance and may be modulated by fluoropyrimidine treatment:

-

JAK/STAT Pathway: This pathway is a critical regulator of cellular proliferation, differentiation, and apoptosis. Aberrant JAK/STAT signaling is associated with tumor progression and drug resistance.[7][8]

-

Notch Signaling Pathway: The Notch pathway is crucial for cell-fate decisions and the maintenance of cancer stem cells. Its deregulation can promote resistance to various therapies.[9][10][11]

-

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation. Its constitutive activation in cancer cells is linked to chemoresistance.[12][13]

-

Hedgehog Signaling Pathway: This pathway is involved in embryonic development and its aberrant activation in adult tissues can contribute to tumorigenesis and the maintenance of cancer stem cells.[14][15]

Further research is needed to fully elucidate the specific interactions between fluoropyrimidine derivatives and these pathways.

Quantitative Analysis of Biological Activity

The cytotoxic and antiproliferative effects of fluoropyrimidine derivatives are quantified using various in vitro assays. The following tables summarize publicly available data for 5-fluorouracil and some of its derivatives against a panel of human cancer cell lines.

Table 1: IC50 Values (µM) of 5-Fluorouracil Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HCT-116 | Colorectal Carcinoma | 1.48 - 11.3 | [16][17] |

| HT-29 | Colorectal Carcinoma | 11.25 | [16] |

| A549 | Lung Carcinoma | 1.7 - 200 | [17][18] |

| MCF-7 | Breast Adenocarcinoma | 7.67 - 43.4 | [17][18] |

| HepG2 | Hepatocellular Carcinoma | 8.28 | [17] |

| Caco-2 | Colorectal Adenocarcinoma | >100 | [17] |

| HeLa | Cervical Carcinoma | >100 | [17] |

| PANC-1 | Pancreatic Carcinoma | >100 | [5] |

| SKOV-3 | Ovarian Cancer | >55.88 | [18] |

Table 2: In Vitro Activity of Selected Fluoropyrimidine Derivatives

| Compound | Cell Line | Cancer Type | Activity (IC50/GI50/TGI in µM) | Reference(s) |

| Tegafur Derivative 3a | HGC27 | Gastric Cancer | IC50 > 100 µg/mL | [19] |

| Tegafur Derivative 3b | HGC27 | Gastric Cancer | IC50 > 100 µg/mL | [19] |

| Tegafur Derivative 3c | HGC27 | Gastric Cancer | IC50 > 100 µg/mL | [19] |

| Tegafur Derivative 3d | HGC27 | Gastric Cancer | IC50 > 100 µg/mL | [19] |

| Novel Pyrimidine 6c | SKOV-3 | Ovarian Cancer | IC50 = 7.84 | [18] |

| Novel Pyrimidine 6c | HepG2 | Hepatocellular Carcinoma | IC50 = 13.68 | [18] |

| Novel Pyrimidine 6c | A549 | Lung Carcinoma | IC50 = 15.69 | [18] |

| Novel Pyrimidine 6c | MCF-7 | Breast Adenocarcinoma | IC50 = 19.13 | [18] |

| Novel Pyrimidine 6c | T-24 | Bladder Carcinoma | IC50 = 22.05 | [18] |

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluoropyrimidine derivatives.

In Vitro Cytotoxicity and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[7][8][20]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the fluoropyrimidine derivative for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Figure 3: Workflow of the MTT cell viability assay.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[3][4][9][10][13]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24]

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with the fluoropyrimidine derivative as desired.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[14][25][26]

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with the fluoropyrimidine derivative.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

-

PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Thymidylate Synthase (TS) Inhibition Assays

This assay measures the activity of purified or partially purified TS by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF). The increase in absorbance at 340 nm due to DHF formation is measured.[6][27]

Protocol:

-

Enzyme Preparation: Prepare cell or tissue lysates containing TS.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, dUMP, 5,10-methylenetetrahydrofolate, and the fluoropyrimidine derivative (inhibitor).

-

Spectrophotometric Monitoring: Initiate the reaction and immediately monitor the increase in absorbance at 340 nm over time.

-

Activity Calculation: Calculate the enzyme activity based on the rate of absorbance change.

This assay measures TS activity within intact cells.[6]

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with the test inhibitor.

-

Radiolabeling: Add [5-³H]deoxyuridine to the culture medium. This is taken up by the cells and converted to [5-³H]dUMP.

-

Tritium Release: The TS-catalyzed conversion of [5-³H]dUMP to dTMP releases tritium as [³H]H₂O, which diffuses out of the cells.

-

Quantification: Collect the culture medium, separate the tritiated water, and measure its radioactivity using a scintillation counter.

In Vivo Efficacy Models

This assay provides an intermediate step between in vitro and full xenograft studies for in vivo drug screening.[11][16][28][29][30]

Protocol:

-

Cell Encapsulation: Encapsulate cancer cells in semi-permeable hollow fibers.

-

Implantation: Implant the fibers subcutaneously and/or intraperitoneally in mice.

-

Drug Administration: Treat the mice with the fluoropyrimidine derivative.

-

Fiber Retrieval and Analysis: After the treatment period, retrieve the fibers and determine the viability of the cells within them using an appropriate assay (e.g., MTT).

This is a widely used model to assess the in vivo efficacy of anticancer agents.[5][31][32][33][34][35][36]

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into control and treatment groups and administer the fluoropyrimidine derivative.

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).

Orthotopic models involve implanting tumor cells into the corresponding organ of origin in the mouse, providing a more clinically relevant tumor microenvironment.[1][2][12] PDX models involve the implantation of patient tumor fragments into immunocompromised mice, which are considered to more accurately reflect the heterogeneity and drug response of the original human tumor.[1] The protocols for these models are more complex and require specialized surgical techniques.

Conclusion

The fluoropyrimidine derivatives, with 5-fluorouracil at their core, remain indispensable tools in the oncologist's armamentarium. Their well-established mechanisms of action, centered on the disruption of nucleic acid synthesis, provide a robust foundation for their clinical efficacy. However, the emergence of drug resistance, often mediated by complex signaling pathway alterations, presents a continuous challenge. This technical guide has provided a comprehensive overview of the biological activity of these agents, from their molecular targets to their impact on cellular signaling. The detailed experimental protocols included herein offer a practical resource for researchers seeking to evaluate novel fluoropyrimidine derivatives and to further unravel the mechanisms of action and resistance. A thorough understanding of these aspects is paramount for the rational design of next-generation fluoropyrimidines and for the development of effective combination strategies to overcome resistance and improve patient outcomes.

References

- 1. Combination of Trabectedin With Irinotecan, Leucovorin and 5-Fluorouracil Arrests Primary Colorectal Cancer in an Imageable Patient-derived Orthotopic Xenograft Mouse Model [pubmed.ncbi.nlm.nih.gov]

- 2. Colorectal cancer mouse metastasis model combining bioluminescent and micro-computed tomography imaging for monitoring the effects of 5-fluorouracil treatment - Song - Translational Cancer Research [tcr.amegroups.org]

- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts | PLOS One [journals.plos.org]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. clyte.tech [clyte.tech]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Combination of Trabectedin With Oxaliplatinum and 5-Fluorouracil Arrests a Primary Colorectal Cancer in a Patient-derived Orthotopic Xenograft Mouse Model | Anticancer Research [ar.iiarjournals.org]

- 13. benchchem.com [benchchem.com]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. researchhub.com [researchhub.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. connectjournals.com [connectjournals.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 25. vet.cornell.edu [vet.cornell.edu]

- 26. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 27. mdpi.com [mdpi.com]

- 28. reactionbiology.com [reactionbiology.com]

- 29. Drug Screening: Cellular proliferation assay performed inside a mouse | Technology Networks [technologynetworks.com]

- 30. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 31. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]

- 32. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 34. labcorp.com [labcorp.com]

- 35. mdpi.com [mdpi.com]

- 36. yeasenbio.com [yeasenbio.com]

An In-depth Technical Guide to 2-Chloro-4-ethyl-5-fluoropyrimidine and its Isomers in Drug Development

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 2-Chloro-4-ethyl-5-fluoropyrimidine. Due to the prevalence of its isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine, in scientific literature, particularly as a key intermediate in the synthesis of the antifungal agent Voriconazole, this guide will also provide a detailed analysis of this closely related compound to offer a complete picture for researchers, scientists, and drug development professionals.

Introduction and Isomeric Distinction

This compound and 4-Chloro-6-ethyl-5-fluoropyrimidine are substituted pyrimidine derivatives with the same molecular formula, C₆H₆ClFN₂, and molecular weight of 160.58 g/mol .[1][2] They are structural isomers, differing in the positions of the chloro, ethyl, and fluoro substituents on the pyrimidine ring. This seemingly minor structural difference can have significant implications for their chemical reactivity and utility in synthesis.

While both isomers are of interest to the pharmaceutical industry, 4-Chloro-6-ethyl-5-fluoropyrimidine has been more extensively studied and utilized, primarily as a crucial building block in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent.[3][4][5] The discovery and development of this class of compounds are therefore intrinsically linked to the advancements in antifungal drug discovery.

Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for both this compound and its more extensively documented isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine.

Table 1: Physicochemical Properties

| Property | This compound | 4-Chloro-6-ethyl-5-fluoropyrimidine |

| Molecular Formula | C₆H₆ClFN₂[6] | C₆H₆ClFN₂[2] |

| Molecular Weight | 160.58 g/mol [6] | 160.58 g/mol [2] |

| CAS Number | 137234-90-3[6] | 137234-74-3[2] |

| Appearance | Not available | Yellow liquid[7] |

| Boiling Point | Not available | 211 °C[7] |

| Density | Not available | 1.286 g/cm³[7] |

| Flash Point | Not available | 81 °C[7] |

| Refractive Index | Not available | 1.502[7] |

| Storage Temperature | Not available | Room temperature[7] |

| XLogP3 | 2.1[6] | 2.1[2] |

Table 2: Computed Spectroscopic Data (¹H NMR)

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 4-Chloro-6-ethyl-5-fluoropyrimidine | H (pyrimidine ring) | 8.70 | s |

| CH₂ (ethyl group) | 2.90 | q | |

| CH₃ (ethyl group) | 1.34 | t |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in the available literature. However, the synthesis of its isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine, is well-documented and provides a representative example of the synthetic methodology for this class of compounds.

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

The most common route for the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine involves the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one.

Experimental Protocol:

Materials:

Procedure:

-

Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[3][8]

-

Slowly add phosphoryl chloride dropwise to the reaction mixture over 30 minutes.[3][8]

-

Stir the reaction mixture under reflux conditions for 5 hours.[3][8]

-

Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.[3][8]

-

Separate the aqueous phase and extract it with 100 mL of dichloromethane.[3][8]

-

Combine the organic layers and wash with 100 mL of water.[3][8]

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 4-chloro-6-ethyl-5-fluoropyrimidine.[3][8]

This process typically yields the product as an oily liquid with a high purity (around 95%).[8]

Role in Drug Development: The Synthesis of Voriconazole

The primary significance of 4-Chloro-6-ethyl-5-fluoropyrimidine lies in its role as a key intermediate in the synthesis of Voriconazole.[9] The pyrimidine ring of this compound forms a core part of the final drug molecule.

Voriconazole Synthesis Pathway

The synthesis of Voriconazole from 4-Chloro-6-ethyl-5-fluoropyrimidine generally proceeds through a condensation reaction followed by a reduction step. Two major routes have been described in the literature.[9]

-

Route A: Involves the deprotonation of 4-chloro-6-ethyl-5-fluoropyrimidine using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by reaction with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.[9][10]

-

Route B: A Reformatsky-type reaction where 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is treated with 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine in the presence of activated zinc.[9]

The resulting intermediate is then dehalogenated, often using palladium on carbon (Pd/C) and hydrogen gas, to yield the final Voriconazole molecule.[9]

Visualizations

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

Caption: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine.

Voriconazole Synthesis Pathway (Route A)

Caption: Key steps in the synthesis of Voriconazole.

Conclusion

This compound and its isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine, are important heterocyclic compounds with significant applications in the pharmaceutical industry. While specific data for the 2-chloro isomer is limited, the extensive research on the 4-chloro isomer, particularly its role in the synthesis of Voriconazole, highlights the importance of this chemical scaffold. This guide provides a foundational understanding of these compounds, offering valuable insights for researchers and professionals in drug discovery and development. Further research into the synthesis and applications of this compound could unveil novel synthetic routes and potential new therapeutic agents.

References

- 1. aksci.com [aksci.com]

- 2. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C6H6ClFN2 | CID 19074928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-6-ethyl-5-fluoropyrimidine CAS 137234-74-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. patents.justia.com [patents.justia.com]

2-Chloro-4-ethyl-5-fluoropyrimidine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 2-Chloro-4-ethyl-5-fluoropyrimidine (CAS No. 137234-90-3). Due to the limited availability of specific safety data for this compound, this guide draws upon information from structurally similar chemicals, including 2-Chloro-5-fluoropyrimidine and 4-Chloro-6-ethyl-5-fluoropyrimidine, to provide a robust framework for safe laboratory practices.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, the following table summarizes its known and computed properties. This information is crucial for understanding its behavior and potential hazards.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClFN₂ | PubChem[1] |

| Molecular Weight | 160.58 g/mol | PubChem[1] |

| CAS Number | 137234-90-3 | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich[2] |

| Flash Point | 104.5 °C | Sigma-Aldrich[2] |

| Boiling Point | 211 °C (for 4-chloro-6-ethyl-5-fluoropyrimidine) | Sinocure Chemical Group[3] |

| Density | 1.286 g/mL (for 4-chloro-6-ethyl-5-fluoropyrimidine) | Sinocure Chemical Group[3] |

| XLogP3 | 2.1 | PubChem[1] |

Hazard Identification and Classification

Based on data from analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are expected to be:

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

GHS Pictograms (Anticipated):

-

Corrosion

-

Health Hazard

-

Irritant

Signal Word (Anticipated): Danger

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount when working with this compound.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.

| Protection Type | Specific Equipment | Standard/Notes |

| Eye/Face Protection | Chemical splash goggles and a face shield. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and protective clothing to prevent skin exposure. | Gloves should be inspected before use and removed carefully to avoid skin contamination. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if ventilation is inadequate or if aerosols are generated. |

3.3. Handling Procedures

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not breathe vapor, mist, or gas.

-

Weigh the solid compound in a fume hood, preferably on a disposable weighing paper or in a tared container to minimize contamination.

-

Add solvent to the solid in a controlled manner to avoid splashing.

-

Cap the container securely before removing it from the fume hood.

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.

3.4. Storage

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

The recommended storage temperature is -20°C.[2]

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release and Fire-Fighting Measures

5.1. Accidental Release

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment.

-

Ventilate the area of the leak or spill.

-

Contain the spill and absorb it with an inert material (e.g., vermiculite, sand, or earth).

-

Place the absorbed material in a sealed container for disposal.

5.2. Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualized Workflows and Relationships

6.1. Safe Handling Workflow

Caption: General workflow for safely handling this compound.

6.2. First Aid Decision Pathway

Caption: Decision pathway for first aid measures following exposure.

References

An In-depth Technical Guide on the Solubility Profile of 2-Chloro-4-ethyl-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-Chloro-4-ethyl-5-fluoropyrimidine. Due to inconsistencies in chemical nomenclature and CAS numbering across various sources, this guide also addresses the closely related isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine, to provide a more complete picture for researchers in the field.

Chemical Identity and Isomeric Ambiguity

It is crucial to note the existence of two primary isomers with the molecular formula C₆H₆ClFN₂:

-

This compound: CAS Number 137234-90-3

-

4-Chloro-6-ethyl-5-fluoropyrimidine: CAS Number 137234-74-3

While the user's query specifically requests information on this compound, much of the available solubility data is associated with the 4-chloro isomer. Given the structural similarity and potential for misidentification in literature, the data for both isomers is presented here. Researchers are advised to verify the specific isomer and CAS number for their application.

Quantitative Solubility Data

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Source |

| Not Specified (Presumed Water) | 0.467 | 0.00291 | [1] |

Qualitative Solubility Profile

Qualitative solubility information is more broadly available and suggests the following for 4-Chloro-6-ethyl-5-fluoropyrimidine :

-

Organic Solvents: The compound exhibits solubility in Chloroform and Ethyl Acetate.[2][3] It is generally described as having moderate to high solubility in organic solvents.[4]

-

Aqueous Solvents: The solubility in water can vary.[4]

For This compound , specific qualitative solubility data is sparse. However, based on its chemical structure, a similar profile with good solubility in polar aprotic and some polar protic organic solvents, and limited solubility in water, can be anticipated.

Experimental Protocol: General Method for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found, a general methodology based on standard laboratory practice is outlined below. This protocol is for illustrative purposes and should be adapted based on specific experimental needs.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s) (e.g., water, ethanol, DMSO, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-